molecular formula C11H14O2 B2678208 4-(Cyclopropylmethyl)-2-methoxyphenol CAS No. 479484-75-8

4-(Cyclopropylmethyl)-2-methoxyphenol

Cat. No. B2678208
CAS RN: 479484-75-8
M. Wt: 178.231
InChI Key: BAZICCZPOUAYSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Antimicrobial and Antioxidant Studies

4-(Cyclopropylmethyl)-2-methoxyphenol derivatives have been investigated for their antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized, showing excellent antibacterial and antifungal properties, as well as profound antioxidant potential. These compounds demonstrate the potential for pharmaceutical applications, underscoring the importance of structural variation in enhancing biological activity (Raghavendra et al., 2016).

Thermochemical and Quantum-Chemical Studies

Methoxyphenols, including derivatives of 4-(cyclopropylmethyl)-2-methoxyphenol, form a critical part of antioxidants and biologically active molecules. These compounds are capable of forming strong intermolecular and intramolecular hydrogen bonds, affecting their thermochemical properties and reactivities. Research has utilized thermochemical, spectroscopic, and quantum-chemical studies to understand these interactions better, providing insights into the design of more effective antioxidants (Varfolomeev et al., 2010).

Deprotection of Alcohol Protecting Groups

4-Methoxyphenylmethyl ethers, related to 4-(cyclopropylmethyl)-2-methoxyphenol, are used extensively as protecting groups for alcohols in synthetic chemistry. FeCl3 has been shown to catalyze the deprotection of these ethers efficiently, offering a method to obtain pure alcohols without the need for extensive purification. This research contributes to the field of synthetic chemistry by providing a more efficient method for the deprotection of sensitive alcohol functional groups (Sawama et al., 2015).

Radical Cation Reactivity and Oxygen Acidity

The study of cyclopropyl(4-methoxyphenyl)phenylmethanol radical cations in aqueous solutions reveals insights into the reactivity and fragmentation patterns of these compounds. Understanding the oxygen acidity and subsequent reactions of these radical cations contributes to the broader knowledge of organic reaction mechanisms, particularly in how substituents like the cyclopropyl group affect reactivity and stability (Bietti et al., 2006).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

4-(cyclopropylmethyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-7-9(4-5-10(11)12)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZICCZPOUAYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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